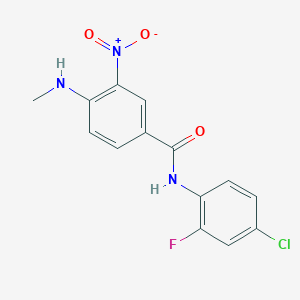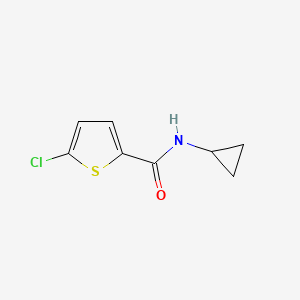
N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide, commonly known as CFM-4 or TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling and plays a critical role in the pathogenesis of many B-cell malignancies.
Wirkmechanismus
CFM-4 acts as a covalent inhibitor of BTK by forming a covalent bond with a cysteine residue (Cys481) in the active site of the kinase. This covalent bond results in the irreversible inhibition of BTK activity and downstream signaling pathways.
Biochemical and Physiological Effects:
CFM-4 has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. In addition, CFM-4 has been shown to inhibit the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-4 is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, the irreversible nature of CFM-4's inhibition of BTK activity can make it difficult to study the effects of BTK reactivation on downstream signaling pathways.
Zukünftige Richtungen
1. Combination therapy: CFM-4 has shown promising results in preclinical studies as a single agent, but there is evidence to suggest that it may be even more effective in combination with other targeted therapies.
2. Biomarker identification: The identification of biomarkers that can predict response to CFM-4 treatment could help to identify patients who are most likely to benefit from this therapy.
3. Clinical trials: CFM-4 is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases. Further clinical trials will be needed to determine the safety and efficacy of CFM-4 in these patient populations.
4. Development of second-generation inhibitors: The development of second-generation BTK inhibitors that can overcome the limitations of CFM-4, such as its irreversible nature, could lead to the development of more effective therapies for cancer and autoimmune diseases.
Synthesemethoden
The synthesis of CFM-4 involves a multi-step process that starts with the reaction of 4-chloro-2-fluoroaniline and 3-nitrobenzoyl chloride to form the intermediate 4-chloro-2-fluoro-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with methylamine to form the final product CFM-4.
Wissenschaftliche Forschungsanwendungen
CFM-4 has been extensively studied in preclinical models of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B-cell lymphoma, and multiple myeloma. In these studies, CFM-4 has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O3/c1-17-12-4-2-8(6-13(12)19(21)22)14(20)18-11-5-3-9(15)7-10(11)16/h2-7,17H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFHDCSKSHKTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![2-acetamido-N-[(1-benzylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533481.png)
![N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533489.png)

![2-Ethoxy-5-[[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-thiadiazole](/img/structure/B7533499.png)
![N-[2-(difluoromethylsulfonyl)phenyl]-2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetamide](/img/structure/B7533515.png)


![N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7533543.png)
